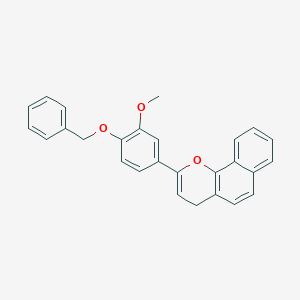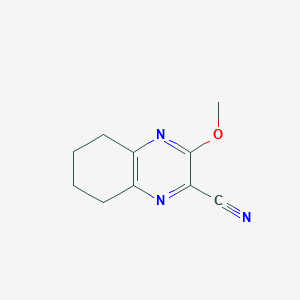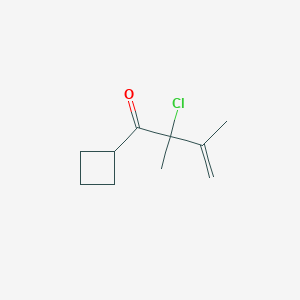![molecular formula C9H9NO2 B144217 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone CAS No. 132120-23-1](/img/structure/B144217.png)
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone, also known as MFP, is a synthetic compound that has been the subject of research in various fields. This molecule belongs to the family of furo[3,2-b]pyrroles, which have shown potential in the development of drugs and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone is not fully understood. However, studies have suggested that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone may act by inhibiting certain enzymes or by interacting with specific receptors in the body. For example, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have beneficial effects on cognitive function.
Effets Biochimiques Et Physiologiques
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can inhibit the growth of cancer cells and reduce inflammation. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have antibacterial and antifungal properties. In vivo studies have also shown that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in lab experiments is its unique structural and electronic properties, which make it a useful material for organic electronic devices. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have a low cytotoxicity, making it a potentially safe drug candidate. However, one limitation of using 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone. One possible area of research is the development of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone as a drug candidate for the treatment of Alzheimer's disease. Another area of research is the use of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in organic electronic devices, such as solar cells and transistors. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone involves the reaction of 2-methylfuran-3-carboxylic acid with ethyl chloroacetate, followed by cyclization with ammonia in the presence of a palladium catalyst. The yield of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been studied for its potential as a drug candidate. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. Studies have also shown that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been investigated for its use in organic electronic devices due to its unique structural and electronic properties.
Propriétés
Numéro CAS |
132120-23-1 |
|---|---|
Nom du produit |
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
1-(2-methylfuro[3,2-b]pyrrol-4-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-6-5-8-9(12-6)3-4-10(8)7(2)11/h3-5H,1-2H3 |
Clé InChI |
XXWXHVUFDLMIBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C=CN2C(=O)C |
SMILES canonique |
CC1=CC2=C(O1)C=CN2C(=O)C |
Synonymes |
4H-Furo[3,2-b]pyrrole, 4-acetyl-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



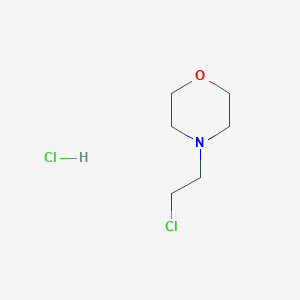
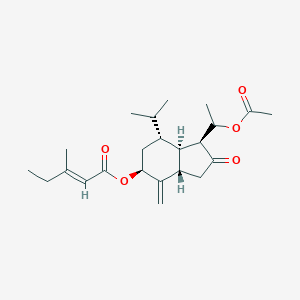
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
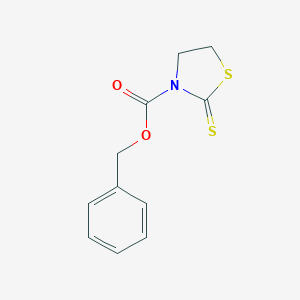
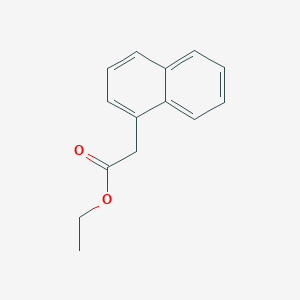
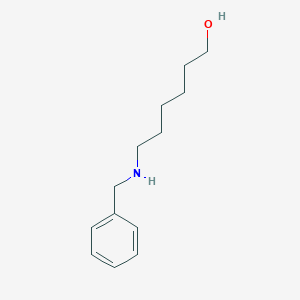
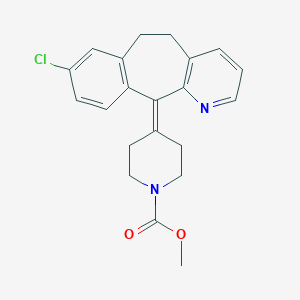
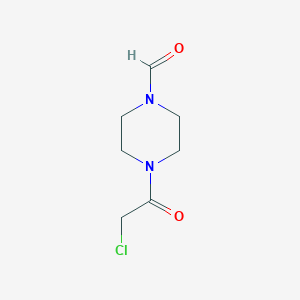
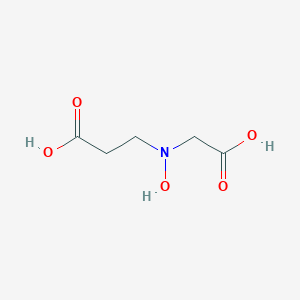
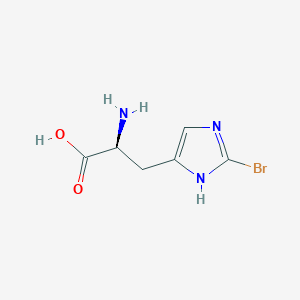
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
